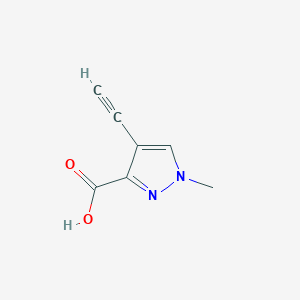
2-Imidazoline, 2-(1-naphthyl)-
Overview
Description
“2-Imidazoline, 2-(1-naphthyl)-” is a derivative of imidazoline, a nitrogen-containing heterocycle . The molecular formula is C13H12N2 and the molecular weight is 196.25 . It is one of the three isomers of imidazoline and is commercially the most common . This compound exists in some natural products and pharmaceuticals .
Synthesis Analysis
Imidazolines can be synthesized from nitrile and ester precursors . The most common methods involve the condensation of 1,2-diamines (e.g., ethylenediamine) with nitriles or esters . The nitrile-based route is essentially a cyclic Pinner reaction; it requires high temperatures and acid catalysis and is effective for both alkyl and aryl nitriles .Molecular Structure Analysis
The molecular structure of “2-Imidazoline, 2-(1-naphthyl)-” consists of a naphthalene ring and an imidazole ring . The naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms .Chemical Reactions Analysis
Imidazolines are key components to functional molecules that are used in a variety of everyday applications . They have been examined in the context of organic synthesis, coordination chemistry, and homogeneous catalysis .Scientific Research Applications
Corrosion Inhibition
Imidazoline and its derivatives are known for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their structure, which includes a 5-membered heterocyclic ring and a hydrophobic tail, enables strong adsorption on metal surfaces, forming a protective hydrophobic film. This characteristic is beneficial for preventing corrosion in oil and gas pipelines and tanks, making them an economical and environmentally friendly option for the industry. The modification of the imidazoline structure has been a focus to enhance its corrosion inhibitory capabilities further (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Medicinal Chemistry Applications
In medicinal chemistry, the imidazoline scaffold, including 2-imidazoline-containing compounds, exhibits a broad spectrum of biological activities. These compounds have shown potential in various therapeutic areas, including neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases. The versatility of the imidazoline structure allows for the development of compounds with diverse biological properties, making it a valuable target for drug discovery (F. Sa̧czewski et al., 2016).
Materials Science
In materials science, naphthalimide derivatives, including those incorporating the imidazoline ring, have been explored for their potential applications. These compounds are investigated for their use in scintillators, which are materials that luminesce when exposed to ionizing radiation. The incorporation of imidazoline-based compounds into scintillators could improve their efficiency and stability, offering new avenues for the development of radiation detection technologies (V. N. Salimgareeva & S. Kolesov, 2005).
Mechanism of Action
Imidazolines act on imidazoline receptors, which are the primary receptors on which clonidine and other imidazolines act . There are three main classes of imidazoline receptor: I1, I2, and I3 . The I1 receptor is involved in the inhibition of the sympathetic nervous system to lower blood pressure, the I2 receptor has as yet uncertain functions but is implicated in several psychiatric conditions, and the I3 receptor regulates insulin secretion .
Safety and Hazards
Future Directions
Recent advances in the synthesis of substituted imidazoles highlight their importance in a variety of applications . Naphthoimidazoles, in particular, are potential bioactive heterocycle compounds to be used in several biomedical applications . The selective cytotoxicity towards cancer cells and the fluorescence of the synthesized naphthoimidazoles are promising responses that make possible the application of these components in antitumor theranostic systems .
properties
IUPAC Name |
2-naphthalen-1-yl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCXOIKCXHEYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159737 | |
| Record name | 2-Imidazoline, 2-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazoline, 2-(1-naphthyl)- | |
CAS RN |
13623-57-9 | |
| Record name | 2-(1-Naphthalenyl)-2-imidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imidazoline, 2-(1-naphthyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazoline, 2-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



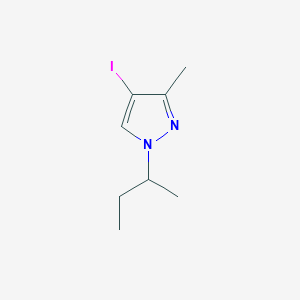

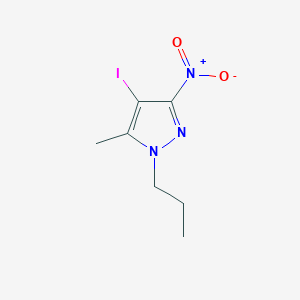
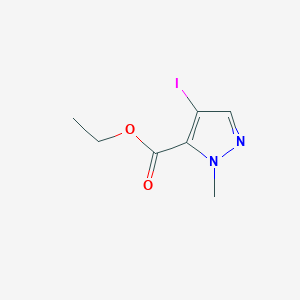
![[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3047173.png)



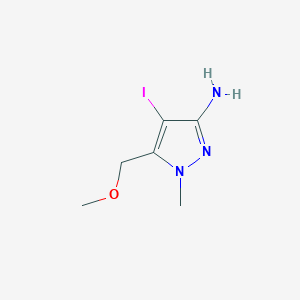
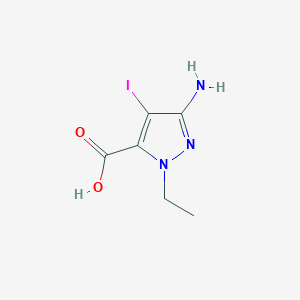
![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)

